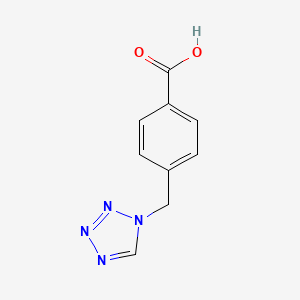

4-(1H-四唑-1-基甲基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-(1H-tetrazol-1-ylmethyl)benzoic acid and its derivatives often involves strategies tailored to introduce the tetrazole ring into the benzoic acid framework efficiently. For instance, Song et al. (2019) described a method involving Cu(I) catalyzed C–N coupling, which exhibits regioselectivity towards the N2-position on the tetrazole, demonstrating a novel approach to synthesizing tetrazole-benzoic acid compounds with precision and efficiency (Song et al., 2019).

Molecular Structure Analysis

Structural elucidation of such compounds often relies on X-ray crystallography, as seen with compounds synthesized by Obreza and Perdih (2012), where crystal structures were determined to further understand the spatial arrangement and potential interactions within the compound (Obreza & Perdih, 2012). These analyses are crucial for predicting the reactivity and properties of the compound.

Chemical Reactions and Properties

The reactivity of 4-(1H-tetrazol-1-ylmethyl)benzoic acid is characterized by its ability to undergo various chemical reactions, particularly those involving the tetrazole ring and the carboxylic acid functionality. These features enable its application in creating more complex molecules or polymers, underscoring its significance in synthetic chemistry.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are essential for understanding how this compound interacts in different environments and conditions. Li et al. (2008) discussed the compound's crystalline structure, highlighting interactions like hydrogen bonding and π–π stacking that influence its physical properties and stability (Li et al., 2008).

科学研究应用

分子结构和网络形成

已经对4-(1H-四唑-1-基甲基)苯甲酸的独特分子结构进行了研究。它通过氢键和π-π堆积相互作用形成三维网络。这一特征对于其在晶体学和材料科学中的潜在应用至关重要 (Guo-qing Li et al., 2008)。

配位聚合物

这种化合物在配位聚合物的形成中也具有重要意义。例如,其变体已被用于创建Co(II)-掺杂的Zn(II)-四唑-苯甲酸配位聚合物。这些聚合物展示出多样的结构和光谱特性,引起了无机化学领域的兴趣 (Weichao Song et al., 2009)。

合成和物理化学性质

已经对与4-(1H-四唑-1-基甲基)苯甲酸相关的化合物的合成和性质进行了研究。这些研究侧重于新化合物的创造以及它们的物理和化学特性的探索,这些特性从理论和实践角度都是相关的 (Y. S. Hulina & A. G. Kaplaushenko, 2016)。

发光和发射特性

已经研究了4-(1H-四唑-1-基甲基)苯甲酸衍生物的发光和固态发射特性。这些特性受π-π堆积和分子相互作用的影响,使得这些化合物在光物理应用中很有用 (A. Srivastava et al., 2016)。

金属框架

另一个应用涉及使用该酸的衍生物构建镧系(III)-框架。这些框架展示出独特的结构特性,并在材料科学中具有潜在应用 (Jian Yang et al., 2013)。

衍生物的合成

该酸用于合成各种衍生物,然后这些衍生物被应用于不同领域,如有机化学和药理学。这些衍生物被研究其结构、光谱和生物学特性 (Z. Song et al., 2019)。

属性

IUPAC Name |

4-(tetrazol-1-ylmethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c14-9(15)8-3-1-7(2-4-8)5-13-6-10-11-12-13/h1-4,6H,5H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMQAEKQHNYLMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NN=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362887 |

Source

|

| Record name | 4-(1H-tetrazol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

728024-58-6 |

Source

|

| Record name | 4-(1H-tetrazol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide](/img/structure/B1269988.png)

![{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid](/img/structure/B1269992.png)

![6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1270011.png)